molecular formula C6H6OSe B099377 Ethanone, 1-selenophene-2-yl- CAS No. 15429-03-5

Ethanone, 1-selenophene-2-yl-

Cat. No.: B099377
CAS No.: 15429-03-5
M. Wt: 173.08 g/mol
InChI Key: ZGPHGDUKOZWMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanone, 1-selenophene-2-yl-, also known as Ethanone, 1-selenophene-2-yl-, is a useful research compound. Its molecular formula is C6H6OSe and its molecular weight is 173.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 1-selenophene-2-yl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-selenophene-2-yl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Introduction to Ethanone, 1-selenophene-2-yl-

Ethanone, 1-selenophene-2-yl- (CAS No. 15429-03-5) is an organoselenium compound characterized by its unique selenophene structure. The compound has gained attention in various fields of research due to its distinctive electronic properties and potential applications in medicinal chemistry, organic electronics, and materials science.

The molecular structure of Ethanone, 1-selenophene-2-yl- features a selenophene ring, which contributes to its unique reactivity and electronic characteristics. The presence of selenium within the selenophene ring enhances its potential for various chemical transformations.

Applications in Scientific Research

Ethanone, 1-selenophene-2-yl- has a range of applications across different scientific disciplines. Below are some notable areas of application:

Medicinal Chemistry

Research indicates that selenium-containing compounds can exhibit various biological activities, including antioxidant properties. Ethanone, 1-selenophene-2-yl- has been studied for:

  • Anticancer Activity : Some studies suggest that it may induce apoptosis in cancer cells through redox modulation, influencing cellular signaling pathways and enzyme activities.

Organic Electronics

The electronic properties of selenophene derivatives make them suitable for applications in organic electronics. Ethanone, 1-selenophene-2-yl- can be utilized in:

  • Organic Photovoltaics : The compound's unique electronic characteristics allow for efficient charge transport and light absorption, making it a candidate for photovoltaic materials.

Synthetic Chemistry

Ethanone, 1-selenophene-2-yl- serves as a versatile intermediate in synthetic chemistry. Its ability to undergo various chemical reactions allows for the synthesis of diverse derivatives with potential applications in pharmaceuticals and agrochemicals.

Antioxidant Properties

A study highlighted the antioxidant capabilities of selenium compounds, including Ethanone, 1-selenophene-2-yl-, demonstrating their ability to modulate oxidative stress within cells. This property is significant for developing therapeutic agents targeting oxidative damage in diseases such as cancer.

Organic Photovoltaic Devices

Research has shown that incorporating selenophene-based compounds into organic photovoltaic devices can enhance their efficiency due to improved charge mobility and light absorption characteristics. These findings suggest that Ethanone, 1-selenophene-2-yl-, could play a crucial role in advancing organic solar cell technology .

Properties

CAS No.

15429-03-5

Molecular Formula

C6H6OSe

Molecular Weight

173.08 g/mol

IUPAC Name

1-selenophen-2-ylethanone

InChI

InChI=1S/C6H6OSe/c1-5(7)6-3-2-4-8-6/h2-4H,1H3

InChI Key

ZGPHGDUKOZWMBI-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C[Se]1

Canonical SMILES

CC(=O)C1=CC=C[Se]1

Key on ui other cas no.

15429-03-5

Synonyms

Ethanone, 1-selenophene-2-yl-

Origin of Product

United States

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